Cas no 163629-15-0 (N-ethyl-3,4,5-trimethoxyaniline)

N-ethyl-3,4,5-trimethoxyaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, N-ethyl-3,4,5-trimethoxy-
- N-ethyl-3,4,5-trimethoxyaniline
- CS-0302464
- SCHEMBL2759516
- EN300-32746
- 163629-15-0
- VRIGZMIQTLFNRQ-UHFFFAOYSA-N
- AKOS000230811
- 3,4,5-trimethoxyphenyl ethyl amine
- 3,4,5-trimethoxyphenyl-ethylamine
-
- MDL: MFCD11141984
- インチ: InChI=1S/C11H17NO3/c1-5-12-8-6-9(13-2)11(15-4)10(7-8)14-3/h6-7,12H,5H2,1-4H3
- InChIKey: VRIGZMIQTLFNRQ-UHFFFAOYSA-N
- ほほえんだ: CCNC1=CC(=C(C(=C1)OC)OC)OC
計算された属性
- せいみつぶんしりょう: 211.12091
- どういたいしつりょう: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 39.7Ų
じっけんとくせい
- PSA: 39.72
N-ethyl-3,4,5-trimethoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32746-1.0g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 1.0g |
$271.0 | 2025-03-18 | |
Enamine | EN300-32746-0.05g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 0.05g |
$227.0 | 2025-03-18 | |
Enamine | EN300-32746-0.1g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 0.1g |
$238.0 | 2025-03-18 | |
Enamine | EN300-32746-0.5g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 0.5g |
$260.0 | 2025-03-18 | |
Enamine | EN300-32746-10g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 10g |
$1163.0 | 2023-09-04 | ||
Enamine | EN300-32746-2.5g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 2.5g |
$529.0 | 2025-03-18 | |
Enamine | EN300-32746-1g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 1g |
$271.0 | 2023-09-04 | ||
Enamine | EN300-32746-5.0g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 5.0g |
$783.0 | 2025-03-18 | |
Enamine | EN300-32746-10.0g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 10.0g |
$1163.0 | 2025-03-18 | |
Enamine | EN300-32746-0.25g |
N-ethyl-3,4,5-trimethoxyaniline |
163629-15-0 | 95.0% | 0.25g |
$249.0 | 2025-03-18 |
N-ethyl-3,4,5-trimethoxyaniline 関連文献
-
W. N. Haworth,R. Robinson,J. Kenner Annu. Rep. Prog. Chem. 1922 19 60
N-ethyl-3,4,5-trimethoxyanilineに関する追加情報
N-Ethyl-3,4,5-Trimethoxyaniline: A Comprehensive Overview
N-Ethyl-3,4,5-trimethoxyaniline, also known by its CAS number 163629-15-0, is a highly specialized aromatic amine compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom and three methoxy groups substituted on the aromatic ring at positions 3, 4, and 5. The combination of these functional groups imparts distinctive chemical properties that make it valuable in research and industrial settings.
The synthesis of N-Ethyl-3,4,5-trimethoxyaniline typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for its preparation. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions that lead to the formation of this compound. These methods not only improve yield but also enhance the purity of the final product, which is critical for its application in sensitive chemical processes.
In terms of chemical properties, N-Ethyl-3,4,5-trimethoxyaniline exhibits strong electron-donating effects due to the presence of methoxy groups on the aromatic ring. This characteristic makes it an excellent candidate for use in electron-rich environments, such as in certain types of polymerization reactions or as a precursor in the synthesis of advanced materials. Recent studies have highlighted its potential role in the development of novel semiconducting materials for electronic devices.
The biological activity of N-Ethyl-3,4,5-trimethoxyaniline has also been a subject of interest in pharmacological research. Some studies suggest that this compound may possess anti-inflammatory and antioxidant properties due to its structural similarity to known bioactive compounds. However, further research is needed to fully understand its pharmacokinetics and potential therapeutic applications.
From an industrial perspective, N-Ethyl-3,4,5-trimethoxyaniline finds applications in the production of high-performance polymers and specialty chemicals. Its ability to undergo various types of cross-coupling reactions makes it a versatile building block in organic synthesis. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for its production and application.
In conclusion, N-Ethyl-3,4,5-trimethoxyaniline (CAS No. 163629-15-0) is a compound with a wide range of applications across different scientific domains. Its unique chemical structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
163629-15-0 (N-ethyl-3,4,5-trimethoxyaniline) 関連製品
- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)
- 2171560-83-9(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobenzoic acid)
- 2169001-88-9(methyl 3-1-(aminomethyl)cyclopropylbenzoate)
- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)
- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)
- 706819-84-3(1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid)
- 1855743-12-2(2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-)
- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)
- 2171241-77-1((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid)
- 2639464-53-0(5-(tert-butoxy)carbonyl-1-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo4,3-cpyridine-3-carboxylic acid)




